3-(2-Chloro-6-fluorophenyl)-1,2-oxazole-4,5-dicarbonyl dichloride
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Overview
Description
3-(2-Chloro-6-fluorophenyl)-1,2-oxazole-4,5-dicarbonyl dichloride is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and two carbonyl chloride groups attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-1,2-oxazole-4,5-dicarbonyl dichloride typically involves multiple steps. One common method starts with the treatment of 2-chloro-6-fluorobenzaldehyde with hydroxylamine hydrochloride and sodium carbonate in ethanol to yield 2-chloro-6-fluorobenzaldehyde oxime . This intermediate is then subjected to cyclization with an appropriate reagent to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The exact methods can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-1,2-oxazole-4,5-dicarbonyl dichloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carbonyl chloride groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Hydrolysis typically requires aqueous acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis of the carbonyl chloride groups results in the formation of carboxylic acids.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)-1,2-oxazole-4,5-dicarbonyl dichloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-1,2-oxazole-4,5-dicarbonyl dichloride involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of plastoquinone and tocopherol in plants . This inhibition leads to the disruption of photosynthesis and ultimately causes plant death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives with different substituents on the phenyl ring or variations in the functional groups attached to the oxazole ring. Examples include:
- 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
- 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole
Uniqueness
What sets 3-(2-Chloro-6-fluorophenyl)-1,2-oxazole-4,5-dicarbonyl dichloride apart is its specific combination of substituents and functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
577792-30-4 |
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Molecular Formula |
C11H3Cl3FNO3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4,5-dicarbonyl chloride |
InChI |
InChI=1S/C11H3Cl3FNO3/c12-4-2-1-3-5(15)6(4)8-7(10(13)17)9(11(14)18)19-16-8/h1-3H |
InChI Key |
WDIBBOCCWNUBSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C(=O)Cl)C(=O)Cl)F |
Origin of Product |
United States |
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